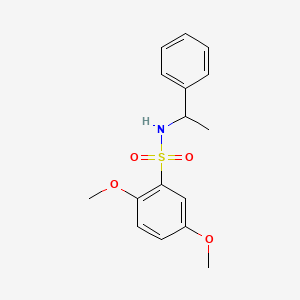

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h4-12,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGAUGUCOZJNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 1-phenylethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 1-phenylethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide or the aromatic ring.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Substitution: Products with different functional groups replacing the methoxy groups.

Oxidation: Oxidized derivatives of the aromatic ring or the sulfonamide group.

Reduction: Reduced forms of the sulfonamide or the aromatic ring.

Hydrolysis: Breakdown products of the sulfonamide bond.

Scientific Research Applications

Pharmacological Properties

The compound belongs to a class of benzenesulfonamides, which have been studied for their ability to modulate sodium channels. Voltage-gated sodium channels play a crucial role in neuronal excitability and are implicated in several neurological disorders, including epilepsy. Research indicates that derivatives of benzenesulfonamides can effectively inhibit specific sodium channel isoforms, thereby offering potential therapeutic benefits for conditions characterized by abnormal neuronal firing .

Epilepsy Treatment

The modulation of sodium channels by this compound suggests its potential as an anticonvulsant agent. In vitro studies have demonstrated that benzenesulfonamide derivatives can reduce seizure activity by stabilizing the inactive state of sodium channels, thus preventing excessive neuronal firing .

Anticancer Activity

Recent investigations into the anticancer properties of benzenesulfonamide derivatives have revealed promising results. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, indicating that 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide may also possess cytotoxic properties. In vitro studies report IC50 values that suggest significant anticancer activity against specific tumor types .

Case Study 1: Sodium Channel Modulation

A study focusing on the structure-activity relationship of benzenesulfonamides highlighted the importance of the methoxy groups at positions 2 and 5 on the benzene ring. These modifications were found to enhance binding affinity to the sodium channels, leading to improved efficacy in reducing seizure activity in animal models .

Case Study 2: Anticancer Screening

In vitro evaluations have assessed the anticancer potential of various benzenesulfonamide derivatives. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported significant reductions in cell viability at specific concentrations (IC50 values), suggesting a pathway for further development as an anticancer agent .

Data Tables

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| This compound | TBD | Sodium Channels | Anticonvulsant |

| N-(2-phenylethyl)benzenesulfonamide | TBD | Cancer Cell Lines | Anticancer |

| Other Benzenesulfonamide Derivatives | TBD | Various | Varies |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy and phenylethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents: The 1-phenylethyl (aromatic) and 2-methylcyclohexyl (aliphatic) groups exhibit contrasting effects on solubility and target engagement. Aromatic groups (e.g., quinolinyl in DQB) enhance interactions with enzymes or receptors via π-π stacking, while aliphatic groups improve lipid membrane penetration .

- Steric Effects : Bulkier substituents, such as the piperidinyl-dihydrobenzofuran group in Compound 10, may restrict binding to certain receptors but enhance selectivity for others (e.g., dual α2A/5-HT7 activity) .

Pharmacological Activity

- Compound 10 (): Acts as a dual α2A/5-HT7 receptor ligand due to its heterocyclic substituent, which mimics endogenous ligand structures. This highlights the role of substituent complexity in multi-target therapies .

- DQB (): Inhibits alkaline phosphatase (ALPL), rescuing cancer cells from self-assembly-induced toxicity. The quinolinyl group’s planar structure likely facilitates enzyme active-site binding .

- Target Compound : While uncharacterized in the evidence, its 1-phenylethyl group may balance lipophilicity and receptor engagement, making it a candidate for central nervous system (CNS) targets or enzyme modulation.

Physicochemical Properties

Biological Activity

2,5-Dimethoxy-N-(1-phenylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C15H19N2O4S

- CAS Number: 457960-87-1

This structure features a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in antibacterial and anticancer applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema .

- Antimicrobial Activity: Similar compounds have shown promising results against various bacterial strains by disrupting bacterial cell wall synthesis or function .

Biological Activity Evaluation

A series of studies have evaluated the biological activity of this compound and related derivatives. Below is a summary of findings from relevant research:

Case Studies

-

Antiviral Efficacy Against HIV-1:

A study conducted on benzenesulfonamide derivatives indicated that compounds similar to this compound exhibited significant antiviral properties by inhibiting the assembly of the HIV-1 capsid protein in cell-based assays . -

Anti-inflammatory Properties:

Research demonstrated that the compound reduced inflammation in a rat model, indicating its potential utility in treating inflammatory diseases. The compound's ability to inhibit carrageenan-induced edema suggests a mechanism involving modulation of inflammatory mediators . -

Antimicrobial Activity:

The antimicrobial efficacy was assessed against various pathogens, revealing that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on benzenesulfonamides indicate that modifications on the phenethylamine scaffold can significantly enhance biological activity:

- Substituents on the aromatic ring can alter binding affinity to target enzymes.

- The presence of methoxy groups has been associated with increased lipophilicity, enhancing cellular uptake.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence starting with sulfonylation of a 2,5-dimethoxybenzene precursor. Key steps include:

- Sulfonamide bond formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with 1-phenylethylamine under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Microwave-assisted synthesis or continuous flow systems improve yield (up to 85%) and reduce byproducts . Temperature control (20–40°C) and pH stabilization (neutral to mildly basic) are critical to avoid hydrolysis of the sulfonamide group .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>98%) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous benzenesulfonamides .

- Vibrational Circular Dichroism (VCD) : Assigns stereochemical configuration when chiral centers are present .

Q. How does the compound’s stability vary under different experimental conditions?

- Acidic/Basic Conditions : The sulfonamide bond hydrolyzes at pH < 2 or >10, requiring neutral buffers for biological assays .

- Thermal Stability : Decomposition occurs above 150°C; storage at −20°C in inert atmospheres (argon) is advised .

Advanced Research Questions

Q. What strategies are used to study its interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Computational models predict binding affinity to serotonin or dopamine receptors, leveraging the phenylethyl moiety’s similarity to neurotransmitter analogs .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., Kd = 0.5–5 µM for related sulfonamides) .

- Fluorescence Polarization : Measures competitive displacement of labeled ligands in receptor-binding assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

-

Substituent Effects :

Substituent Position Functional Group Observed Impact 2-Methoxy Electron donor ↑ Receptor affinity N-Phenylethyl Hydrophobic ↑ Blood-brain barrier penetration

Q. How can contradictory pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) .

- Batch Reproducibility : Ensure consistent purity (>99% by HPLC) and solvent (DMSO) concentration controls to minimize assay variability .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, Acta Cryst. E) to identify trends .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.